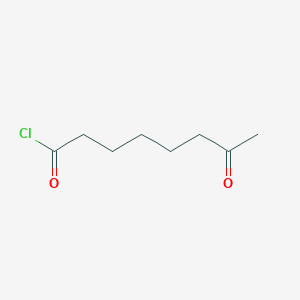
7-Oxooctanoyl chloride
Overview
Description
7-Oxooctanoyl chloride is an organic compound with the molecular formula C8H13ClO2. It is a derivative of octanoic acid, where the hydroxyl group is replaced by a chlorine atom, and an additional ketone group is present at the seventh carbon. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Oxooctanoyl chloride can be synthesized through several methods. One common approach involves the acylation of octanoic acid derivatives. For instance, the acylation of methyl 3,4-dimethoxyphenylacetate with octanoyl chloride using aluminum chloride or silver perchlorate as catalysts can yield the desired product . Another method involves the oxidation of 7-oxo-octanoic acid, followed by chlorination to replace the hydroxyl group with a chlorine atom .
Industrial Production Methods: In industrial settings, this compound is typically produced by the chlorination of 7-oxo-octanoic acid using thionyl chloride or phosphorus trichloride. These reagents facilitate the replacement of the hydroxyl group with a chlorine atom, resulting in the formation of the acyl chloride .
Chemical Reactions Analysis
Types of Reactions: 7-Oxooctanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 7-oxo-octanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines, and alcohols are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Water or aqueous bases like sodium hydroxide.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution.
Alcohols: Formed through reduction.
Carboxylic Acids: Formed through hydrolysis.
Scientific Research Applications
7-Oxooctanoyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-oxooctanoyl chloride involves its reactivity as an acylating agent. The compound readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters. This reactivity is due to the presence of the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Octanoyl Chloride: Similar in structure but lacks the ketone group at the seventh carbon.
Hexanoyl Chloride: A shorter-chain analog with similar reactivity but different physical properties.
Decanoyl Chloride: A longer-chain analog with similar reactivity but different physical properties.
Uniqueness: 7-Oxooctanoyl chloride is unique due to the presence of the ketone group, which imparts distinct reactivity and properties compared to other acyl chlorides. This functional group allows for additional synthetic transformations and applications in various fields .
Properties
IUPAC Name |
7-oxooctanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-7(10)5-3-2-4-6-8(9)11/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPIRVVPELSWQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















